molecular formula C2H3NO2S B141364 Methanesulfonyl cyanide CAS No. 24225-08-9

Methanesulfonyl cyanide

Cat. No.: B141364
CAS No.: 24225-08-9
M. Wt: 105.12 g/mol
InChI Key: QEIOAAJCOKZGDV-UHFFFAOYSA-N
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Description

Methanesulfonyl cyanide is an organosulfur compound with the chemical formula CH₃SO₂CN It is a colorless liquid that is known for its reactivity and is used in various chemical synthesis processes

Scientific Research Applications

Methanesulfonyl cyanide has several applications in scientific research, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients.

    Material Science: It is employed in the synthesis of materials with specific properties for industrial applications.

    Chemical Biology: It is used in the study of biological systems and the development of biochemical tools.

Safety and Hazards

Methanesulfonyl cyanide is likely to share similar hazards with its precursor, methanesulfonyl chloride. Methanesulfonyl chloride is highly toxic by inhalation, corrosive, and acts as a lachrymator. It reacts with nucleophilic reagents (including water) in a strongly exothermic manner .

Mechanism of Action

Target of Action

Methanesulfonyl cyanide, similar to its relative compound methanesulfonyl chloride , is an organosulfur compound that is highly reactive and functions as an electrophile . It primarily targets alcohols, where it reacts in the presence of a non-nucleophilic base . The OH group of alcohols can be converted into a much better leaving group through conversion to a sulfonate group such as methanesulfonyl .

Mode of Action

The interaction of this compound with its targets involves a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate a highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product . This mechanistic proposal is supported by isotope labeling experiments and the trapping of the transient sulfene as cycloadducts .

Biochemical Pathways

Cyanide is produced in plant tissues as the result of hydrolysis of cyanogenic compounds and is also released as a co-product of ethylene biosynthesis . Most cyanide produced in plants is detoxified primarily by the key enzyme β-cyanoalanine synthase . The remaining cyanide at non-toxic concentration may play a role of signaling molecule involved in the control of some metabolic processes in plants .

Pharmacokinetics

Methanesulfonyl chloride, a related compound, is a colorless liquid that dissolves in polar organic solvents but is reactive toward water, alcohols, and many amines

Result of Action

At low concentrations, cyanide stimulates Complex IV activity, increases ATP production, and accelerates cell proliferation, while at higher concentrations, it produces the previously known toxic effects .

Action Environment

The action of this compound is likely influenced by environmental factors. For instance, the stability and fate of cyanogenic compounds in the environment appear to be related to numerous biotic and abiotic factors, such as biological activity and community, pH, redox potential, availability and quality of solar radiation, and presence of organic acids .

Biochemical Analysis

Biochemical Properties

Methanesulfonyl cyanide plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome C oxidase, an enzyme in the mitochondrial electron transport chain. This compound inhibits this enzyme by binding to its iron atom, preventing the transfer of electrons to oxygen and disrupting cellular respiration . Additionally, this compound can react with nucleophiles such as amines and alcohols, forming stable sulfonamide and sulfonate esters .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It inhibits cellular respiration by blocking cytochrome C oxidase, leading to a decrease in ATP production . This inhibition results in histotoxic hypoxia, where cells cannot utilize oxygen effectively. This compound also affects cell signaling pathways, particularly those involving reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids . Furthermore, this compound can alter gene expression by affecting transcription factors sensitive to oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cytochrome C oxidase in the mitochondria. By binding to the iron atom in the enzyme’s active site, this compound inhibits the enzyme’s function, preventing the transfer of electrons to oxygen . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in ROS levels. This compound can also form adducts with nucleophilic amino acids in proteins, potentially altering their structure and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under controlled conditions but can degrade when exposed to moisture or light . Over time, the degradation products can influence cellular function, potentially leading to long-term effects such as chronic oxidative stress and cellular damage . In vitro studies have shown that prolonged exposure to this compound can result in persistent inhibition of cellular respiration and sustained oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild histotoxic hypoxia and oxidative stress . At higher doses, this compound can lead to severe toxicity, including respiratory failure, convulsions, and death . Studies have shown that the lethal dose (LD50) of this compound in animal models is relatively low, indicating its high toxicity . Chronic exposure to sub-lethal doses can result in long-term health effects, such as neurological damage and impaired metabolic function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes detoxification through the action of enzymes such as rhodanese . This enzyme catalyzes the conversion of this compound to thiocyanate, a less toxic compound that is excreted in the urine . The metabolism of this compound can also affect metabolic flux, leading to changes in the levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its inhibitory effects on cytochrome C oxidase . The compound can also localize to other cellular compartments, such as the cytoplasm and nucleus, depending on its interactions with specific targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its activity and function, potentially leading to diverse cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonyl cyanide can be synthesized through a combination of the sulfite reduction of a sulfonyl chloride and the sulfinate–cyanogen chloride reaction. The process involves the following steps :

  • Sodium sulfite heptahydrate and sodium hydrogen carbonate are dissolved in water.
  • Methanesulfonyl chloride is added dropwise to the solution, resulting in the formation of sodium methanesulfinate.
  • The solution is cooled, and liquid cyanogen chloride is added, leading to the formation of this compound as a heavy, colorless oil.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring proper handling of toxic reagents like cyanogen chloride. The process requires well-ventilated environments and appropriate safety measures to handle the exothermic reactions and toxic by-products.

Chemical Reactions Analysis

Types of Reactions: Methanesulfonyl cyanide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form different sulfonyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing multiple bonds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which react with this compound under mild conditions.

    Catalysts: Lewis acids can facilitate certain reactions involving this compound.

Major Products:

    Sulfonyl Derivatives: Formed through substitution reactions.

    Adducts: Resulting from addition reactions with multiple bond-containing compounds.

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Another organosulfur compound with similar reactivity but different applications.

    Tosylates: Compounds like p-toluenesulfonyl chloride, which are used in similar substitution reactions.

Uniqueness: Methanesulfonyl cyanide is unique due to its specific reactivity and the types of reactions it undergoes. Unlike methanesulfonyl chloride, which is primarily used to make methanesulfonates, this compound is more versatile in forming various sulfonyl derivatives through different reaction pathways .

Properties

IUPAC Name

methylsulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c1-6(4,5)2-3/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIOAAJCOKZGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178919
Record name Methanesulphonyl cyanide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24225-08-9
Record name Methanesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24225-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl cyanide
Source ChemIDplus
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Record name Methanesulphonyl cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanesulphonyl cyanide
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Record name METHANESULFONYL CYANIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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